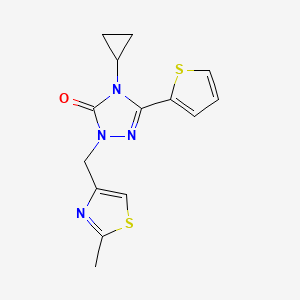

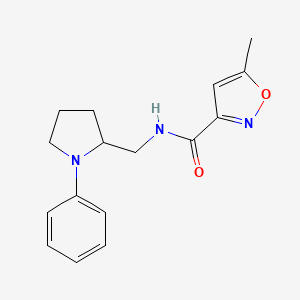

![molecular formula C12H16N4O B3012910 4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197828-22-9](/img/structure/B3012910.png)

4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry and materials science. It features a 1,2,4-triazole ring, a pyridine ring, and alkyl substituents, which can influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related triazole compounds often involves 1,3-dipolar cycloadditions, as seen in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, solvent-free interactions between triazines and triazol-amines can lead to the formation of triazolylpyridine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as IR-NMR spectroscopy and X-ray diffraction . For instance, the crystal structure of a related molecule, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group . Such structural information is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. For example, the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one towards electron-rich alkenes and alkynes leads to substituted triazoles . Similarly, the compound of interest may undergo reactions with nucleophiles or electrophiles at different positions on the molecule, depending on the substituents' electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a methylsulfanyl group in a triazole compound was found to be stable under various synthesis conditions . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's melting point, solubility, and stability .

Applications De Recherche Scientifique

Heterocyclic Derivative Syntheses

4-Yn-1-ones, including compounds related to the specified chemical, are used in the synthesis of various heterocyclic derivatives like tetrahydrofuran and dioxolane derivatives. These reactions are typically catalyzed under oxidative carbonylation conditions, yielding different products based on the reaction temperature and duration (Bacchi et al., 2005).

Spectroscopic Studies in Solvents

The molecular organization of compounds similar to the specified chemical changes in different solvents. Studies show that in certain solvents like methanol, monomers are predominant, while in others like propan-2-ol, they form aggregates. This influences their fluorescence and absorption properties, which is crucial in spectroscopy (Matwijczuk et al., 2018).

Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Derivatives

The chemical plays a role in the one-pot synthesis of Spirotetrahydrooxino[3,4-c]pyridines and Spirotetrahydrofuro[3,2-b]pyridin-2-ones. Its reactivity under specific conditions leads to the formation of these derivatives, which have potential applications in organic synthesis and medicinal chemistry (Gómez-García et al., 2016).

Structural and Crystal Studies

The compound and its derivatives have been studied for their crystal and molecular structures. Understanding these structures is key for applications in material science and pharmaceuticals. For instance, the crystal structure of pymetrozine, a related compound, has been analyzed for its potential use in pest control (Jeon et al., 2015).

Catalytic Activities in Reactions

The compound and its derivatives have been studied for their catalytic activities, such as in the Suzuki-Miyaura reaction. Understanding how these compounds behave as catalysts can lead to more efficient and selective chemical reactions, which is valuable in industrial chemistry and pharmaceuticals (Amadio et al., 2012).

Propriétés

IUPAC Name |

4-methyl-5-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-9(2)11-14-16(12(17)15(11)3)8-10-4-6-13-7-5-10/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUWRDTZDDHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1C)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)